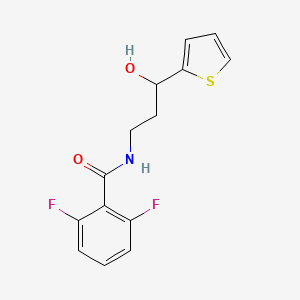

2,6-difluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide

Descripción

2,6-Difluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide is a benzamide derivative characterized by a 2,6-difluorinated aromatic ring and a propyl chain substituted with a thiophene moiety and a hydroxyl group. The compound’s structure combines fluorinated aromaticity with heterocyclic (thiophene) and polar (hydroxyl) functional groups, making it a candidate for diverse applications, including pharmaceuticals and materials science.

Propiedades

IUPAC Name |

2,6-difluoro-N-(3-hydroxy-3-thiophen-2-ylpropyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F2NO2S/c15-9-3-1-4-10(16)13(9)14(19)17-7-6-11(18)12-5-2-8-20-12/h1-5,8,11,18H,6-7H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBOLSRKAZVTQSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NCCC(C2=CC=CS2)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide typically involves the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2,6-difluorobenzoyl chloride with an appropriate amine under basic conditions.

Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction using a suitable alkylating agent.

Attachment of the Thiophene Ring: The thiophene ring can be attached through a coupling reaction, such as the Suzuki–Miyaura coupling, which involves the use of a palladium catalyst and boron reagents.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2,6-difluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxy group.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 2,6-difluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide serves as a versatile building block in organic synthesis. It is utilized in various chemical reactions due to the presence of fluorine atoms, which can enhance reactivity and selectivity. The compound has been employed in:

- Synthesis of Complex Molecules : Its unique functional groups allow it to participate in diverse reactions, including nucleophilic substitutions and coupling reactions.

- Material Science : The compound is investigated for its potential use in creating advanced materials such as polymers and coatings due to its chemical stability and unique properties.

Biology

The biological activity of this compound has been a focus of research, particularly regarding its potential antimicrobial and anticancer properties. Studies indicate that:

- Enzyme Interaction : The difluoro group may enhance binding affinity to specific enzymes or receptors, modulating their activity and potentially leading to therapeutic effects.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for further investigation in drug development.

Medicine

In medicinal chemistry, 2,6-difluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide is being explored for:

- Drug Development : Its structural characteristics make it suitable for targeting specific biological pathways, particularly in developing inhibitors for diseases such as cancer or infections.

- Therapeutic Applications : The compound's ability to interact with biological targets suggests potential applications in treating various diseases through modulation of enzyme activity.

Case Studies and Research Findings

Recent studies highlight the diverse applications of this compound:

- Anticancer Research : A study demonstrated that derivatives of 2,6-difluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide showed significant cytotoxic effects against cancer cell lines, indicating its potential as an anticancer agent.

- Antimicrobial Studies : Research indicated that this compound exhibited promising activity against Gram-positive bacteria, suggesting further exploration in the development of new antibiotics.

- Material Science Applications : Investigations into the use of this compound in polymer synthesis revealed that it could enhance the thermal stability and mechanical properties of the resulting materials.

Mecanismo De Acción

The mechanism of action of 2,6-difluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparación Con Compuestos Similares

Table 1: Key Structural Differences and Molecular Weights

Key Observations :

- The target compound’s hydroxyl and thiophene groups distinguish it from morpholine- or pyrazole-substituted analogs, which may alter solubility and hydrogen-bonding capacity .

- The propargyl-substituted derivative () lacks polar groups, likely reducing water solubility compared to the hydroxyl-containing target compound .

Spectroscopic and Crystallographic Comparisons

NMR and HRMS Data

- Target Compound : While direct NMR data are unavailable, analogs like L11 and L12 () exhibit distinct spectral features. For example, L12 shows aromatic proton resonances at δ 7.46–7.17 ppm (thiophene and benzene) and δ 6.94 ppm (fluorinated benzamide), with J-coupling constants (e.g., 8.1 Hz for fluorinated protons) .

- Hydrogen Bonding : The hydroxyl group in the target compound may produce broad NMR peaks (similar to morpholine-thiophene analogs in ), contrasting with sulfur-containing L11/L12, which show sharp phenylthio-related signals .

Crystal Structure Insights

- Morpholine-Thiophene Analogue () : The crystal structure reveals a chair conformation for the morpholine ring and a dihedral angle of 63.54° between thiophene and morpholine planes. Hydrogen bonding (N–H⋯O) forms 1D chains, suggesting similar intermolecular interactions could occur in the target compound if crystallized .

Actividad Biológica

2,6-Difluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide is a fluorinated benzamide compound notable for its potential biological activities. With the molecular formula and a molecular weight of 297.32 g/mol, this compound has garnered interest in medicinal chemistry due to its structural features that suggest various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic uses, and relevant research findings.

The synthesis of 2,6-difluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide typically involves the reaction of 2,6-difluorobenzoyl chloride with 3-hydroxy-3-(thiophen-2-yl)propylamine under basic conditions. This process yields the desired amide through the formation of an amide bond, which can be purified through recrystallization or chromatography.

Biological Activity Overview

Research indicates that 2,6-difluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide exhibits several biological activities:

1. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria.

2. Anticancer Potential

The compound's structure suggests potential anticancer activity. Studies have indicated that derivatives of benzamide compounds often exhibit cytotoxic effects on cancer cell lines. The presence of the thiophene ring may enhance its interaction with cellular targets involved in cancer progression .

3. Mechanism of Action

The mechanism by which 2,6-difluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide exerts its biological effects likely involves interaction with specific enzymes or receptors. For instance, it may modulate pathways related to apoptosis or inhibit key enzymes involved in tumor growth.

Research Findings and Case Studies

Several studies have explored the biological activity of similar compounds and their derivatives:

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2,6-difluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide, it is essential to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2,6-Difluorobenzamide | Lacks thiophene and hydroxyl groups | Limited antimicrobial activity |

| 3-Hydroxy-3-(thiophen-2-yl)propylamine | Lacks benzamide moiety | Potential neuroprotective effects |

The presence of both fluorine atoms and the thiophene ring in 2,6-difluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide confers distinct chemical reactivity and potential therapeutic applications compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.